

# synthesis and characterization of 2-Chloro-3-fluoropyridin-4-amine

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## Compound of Interest

Compound Name: 2-Chloro-3-fluoropyridin-4-amine

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## An In-depth Technical Guide on the Synthesis and Characterization of 2-Chloro-3-fluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of **2-Chloro-3-fluoropyridin-4-amine**, a key intermediate in the development of pharmaceuticals and agrochemicals.<sup>[1]</sup> This document offers comprehensive experimental protocols, data analysis, and visualizations to support researchers in their work with this compound.

## Synthesis of 2-Chloro-3-fluoropyridin-4-amine

The primary route for the synthesis of **2-Chloro-3-fluoropyridin-4-amine** involves the deprotection of a tert-butyl carbamate precursor.<sup>[2][3]</sup> This method is efficient, with a high yield and purity of the final product.

## Reaction Scheme

The synthesis proceeds via the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group from tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate using trifluoroacetic acid (TFA) in a dichloromethane (DCM) solvent.

## Experimental Protocol

Materials:

- tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate (precursor)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Methanol (MeOH)
- NH<sub>2</sub> silica cartridge for chromatography

Procedure:[\[2\]](#)[\[3\]](#)

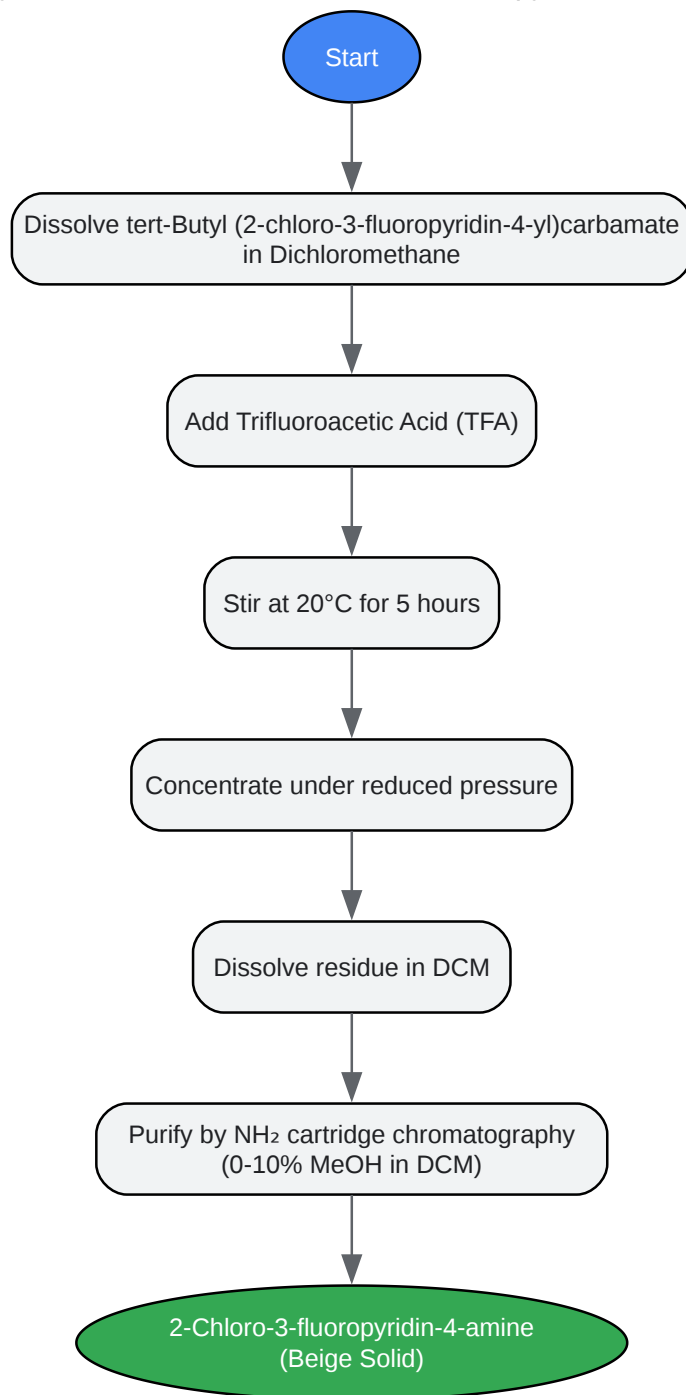
- A solution of tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate (1.9 g, 7.7 mmol) in dichloromethane (10 mL) is prepared in a suitable reaction vessel.
- Trifluoroacetic acid (5 mL) is added to the solution.
- The reaction mixture is stirred at ambient temperature (20°C) for 5 hours.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess TFA.
- The resulting residue is dissolved in a minimal amount of dichloromethane.
- The crude product is purified by column chromatography using an NH<sub>2</sub> silica cartridge. The elution is performed with a gradient of 0-10% methanol in dichloromethane.
- Fractions containing the desired product are collected and combined.
- The solvent is removed under reduced pressure to yield **2-Chloro-3-fluoropyridin-4-amine** as a beige solid.

Results:

- Yield: 0.96 g (94%)[\[2\]](#)[\[3\]](#)
- Purity: >98% (as determined by NMR)[\[1\]](#)

## Synthesis Workflow Diagram

Synthesis Workflow of 2-Chloro-3-fluoropyridin-4-amine



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Caption: Synthesis workflow for **2-Chloro-3-fluoropyridin-4-amine**.

## Characterization of 2-Chloro-3-fluoropyridin-4-amine

The structural and physicochemical properties of the synthesized **2-Chloro-3-fluoropyridin-4-amine** are confirmed through various analytical techniques.

### Physicochemical Properties

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>4</sub> ClFN <sub>2</sub>
Molecular Weight	146.55 g/mol [1]
CAS Number	1227577-03-8[1]
Appearance	White to Brown powder/crystal, Beige solid[2][4]
Melting Point	133.0 to 137.0 °C[4]
Boiling Point (Predicted)	271.9 ± 35.0 °C at 760 mmHg[5]
Purity	>98% (GC and NMR)[1][4]

### Spectroscopic Data

The <sup>1</sup>H NMR spectrum confirms the proton environments in the molecule.

Experimental Protocol:

The <sup>1</sup>H NMR spectrum was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent and tetramethylsilane (TMS) as the internal standard.

Data:

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.82	doublet (d)	5.4	1H	H-6 (Pyridine)
6.60	triplet (t)	5.8	1H	H-5 (Pyridine)
4.38	broad singlet (br s)	-	2H	-NH <sub>2</sub>

Data sourced from ChemicalBook.[\[2\]](#)[\[3\]](#)

Experimental <sup>13</sup>C NMR data for this compound is not readily available in the public domain. The following are predicted chemical shifts based on the substituent effects on the pyridine ring.

Expected Experimental Protocol:

A <sup>13</sup>C NMR spectrum would be recorded on a 100 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent.

Predicted Data:

Predicted Chemical Shift ( $\delta$ ) ppm	Assignment
~150-155	C-3 (C-F)
~145-150	C-6 (CH)
~140-145	C-2 (C-Cl)
~135-140	C-4 (C-NH <sub>2</sub> )
~110-115	C-5 (CH)

Experimental mass spectrometry data for this compound is not readily available in the public domain. The following are predicted mass-to-charge ratios based on the molecular structure.

Expected Experimental Protocol:

Mass spectral analysis would be performed using an electrospray ionization (ESI) source in positive ion mode. The sample would be dissolved in a suitable solvent like methanol or acetonitrile.

Predicted Fragmentation:

m/z (Predicted)	Assignment
146/148	$[M]^+$ and $[M+2]^+$ molecular ion peaks (due to $^{35}\text{Cl}/^{37}\text{Cl}$ )
111	$[M-\text{Cl}]^+$
120	$[M-\text{C}_2\text{H}_2]^+$ (from pyridine ring fragmentation)

Experimental IR data for this compound is not readily available in the public domain. The following are predicted absorption bands based on the functional groups present.

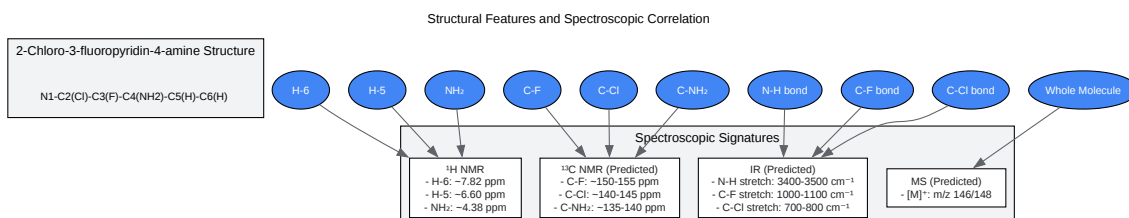
Experimental Protocol:

The IR spectrum can be obtained using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory for the solid sample.

Predicted Data:

Wavenumber ( $\text{cm}^{-1}$ ) (Predicted)	Assignment
3400-3500	N-H stretching (asymmetric and symmetric) of primary amine
3000-3100	Aromatic C-H stretching
1600-1650	N-H bending (scissoring)
1550-1600	C=C and C=N stretching of the pyridine ring
1200-1300	C-N stretching
1000-1100	C-F stretching
700-800	C-Cl stretching

## Structural and Spectroscopic Correlation Diagram



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Caption: Correlation of structural features with expected spectroscopic signals.

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